1-(Benzyloxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid
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Overview
Description
1-(Benzyloxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid is a complex organic compound that belongs to the piperidine family. Piperidines are a class of heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other organic compounds. This particular compound is characterized by the presence of benzyloxycarbonyl and methoxycarbonyl groups attached to the piperidine ring, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the methoxycarbonyl group at the 5-position of the piperidine ring. The final step involves the carboxylation of the 3-position to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound is produced in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(Benzyloxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Benzyloxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl and methoxycarbonyl groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzyloxycarbonyl)-2-methyl-piperidine-3-carboxylic acid
- 1-(Benzyloxycarbonyl)-4-methoxycarbonyl-piperidine-3-carboxylic acid
Uniqueness
1-(Benzyloxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid is unique due to the specific positioning of the benzyloxycarbonyl and methoxycarbonyl groups on the piperidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-methoxycarbonyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO6/c1-22-15(20)13-7-12(14(18)19)8-17(9-13)16(21)23-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBOHQCUBWLZLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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